Bortezomib Pinanediol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bortezomib-pinanediol is a derivative of bortezomib, a first-in-class therapeutic proteasome inhibitor. Bortezomib is widely used in the treatment of multiple myeloma and mantle cell lymphoma. The addition of pinanediol to bortezomib enhances its lipophilicity, which can improve its pharmacokinetic properties and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bortezomib-pinanediol involves the esterification of bortezomib with pinanediol. This reaction typically occurs under mild conditions, using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of bortezomib-pinanediol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Bortezomib-pinanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert bortezomib-pinanediol into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of bortezomib-pinanediol .
Scientific Research Applications
Bortezomib-pinanediol has several scientific research applications, including:
Chemistry: Used as a model compound in studying proteasome inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Explored for its potential in treating various cancers, particularly hematological malignancies.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Bortezomib-pinanediol exerts its effects by inhibiting the proteasome, a cellular complex responsible for degrading unwanted proteins. This inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The compound targets the 26S proteasome and disrupts various cellular pathways, including the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Carfilzomib: Another proteasome inhibitor used in cancer treatment.
Ixazomib: An oral proteasome inhibitor with similar applications.
Oprozomib: A proteasome inhibitor in clinical development.
Uniqueness
Bortezomib-pinanediol is unique due to its enhanced lipophilicity, which improves its pharmacokinetic properties and therapeutic efficacy compared to other proteasome inhibitors. This modification allows for better drug delivery and increased potency .
Biological Activity
Bortezomib Pinanediol Ester is a derivative of bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Overview of Bortezomib and Its Derivatives
Bortezomib (BTZ) is a modified dipeptide that acts as a potent inhibitor of the 26S proteasome, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The introduction of the pinanediol group in its ester form aims to enhance its therapeutic efficacy while potentially reducing toxicity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This modification involves a bulky pinanediol group attached to the boron atom, which influences its biological activity.
The primary mechanism by which this compound exerts its effects is through inhibition of the proteasome, leading to:
- Inhibition of Cell Growth : Studies have shown that this compound can induce apoptosis in various cancer cell lines by inhibiting critical survival pathways.
- CIP2A Downregulation : this compound has been observed to downregulate CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A), which plays a significant role in promoting cancer cell survival. This downregulation leads to decreased phosphorylation levels of Akt, a key player in cell survival signaling pathways .
Efficacy Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of proteasome inhibition compared to standard bortezomib. For instance:
- At a concentration of 100 nM, bortezomib inhibited 75% of proteasome activity in Sk-Hep1 cells, whereas the pinanediol derivative showed only 40% inhibition at the same concentration .
- The IC50 values for various derivatives indicate that while some compounds maintain similar potency against cancer cell growth as bortezomib, others exhibit reduced efficacy due to structural modifications .
Table 1: IC50 Values for Bortezomib and Its Derivatives
Compound | Sk-Hep-1 (nM) | Huh7 (nM) | Hep3B (nM) |
---|---|---|---|
Bortezomib | 105.0 | 273.5 | 20.7 |
Pinanediol Derivative | 54.9 | 489.4 | 12.8 |
Compound 16 | 58.7 | 118.3 | 5.8 |
Compound 19 | 177.8 | 158.5 | 34.3 |
Case Studies and Clinical Implications
Recent studies have explored the therapeutic potential of this compound in different cancer models:
- Hepatocellular Carcinoma (HCC) : Research indicates that this compound can effectively induce apoptosis in HCC cells through proteasome inhibition and CIP2A downregulation .
- Combination Therapies : The compound has been evaluated in combination with other agents, showing promise in enhancing anti-cancer effects while potentially mitigating resistance seen with standard bortezomib treatments .
Properties
Molecular Formula |
C29H39BN4O4 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1 |
InChI Key |
HZCSTPSWJFWZHP-XYPKDEGGSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.